4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the benzenesulfonamide core: This can be achieved through the sulfonation of an appropriate aromatic precursor followed by amination.
Introduction of the ethoxy and fluoro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the thiophene-containing side chain: This step may involve a coupling reaction, such as Suzuki–Miyaura coupling, to link the thiophene moiety to the benzenesulfonamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.
Substitution: The ethoxy and fluoro groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4S2/c1-2-23-16-6-5-14(12-15(16)18)25(21,22)19-9-7-13(8-10-20)17-4-3-11-24-17/h3-6,11-13,19-20H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPFHSBYXSRUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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